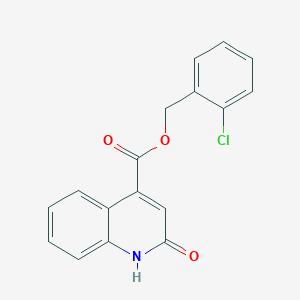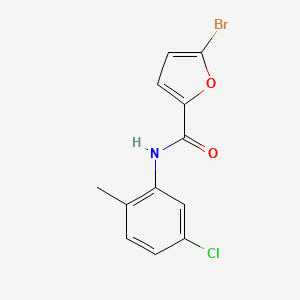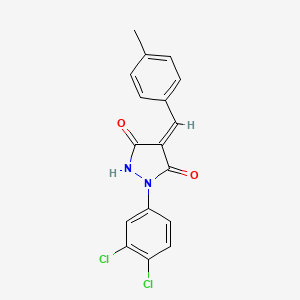
1-isonicotinoyl-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isonicotinoyl-4-(4-methylbenzyl)piperazine, also known as INM-176, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. INM-176 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it has been suggested that 1-isonicotinoyl-4-(4-methylbenzyl)piperazine exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and activating the p53 pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses, while the p53 pathway is a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. It has also been found to be stable under various conditions and has a low toxicity profile. However, one limitation of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its synthesis method and improve its solubility in water. Furthermore, the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine needs to be further elucidated to fully understand its anti-inflammatory and anti-tumor effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine in vivo.
Conclusion
1-isonicotinoyl-4-(4-methylbenzyl)piperazine is a piperazine derivative that has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties, and has potential therapeutic applications in various diseases. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments, including its easy synthesis and low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine and evaluate its safety and efficacy in vivo.
合成法
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been synthesized through various methods, including the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a base, and the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a Lewis acid. The former method has been found to be more efficient and yields a higher purity of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine.
科学的研究の応用
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
特性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGMRHNDVCLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)








![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)


![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)